molecular formula C21H25FN2O4S B2635166 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1021041-30-4

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2635166
CAS RN: 1021041-30-4
M. Wt: 420.5
InChI Key: SWFMPMVFUCPMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Several studies have synthesized derivatives similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide and evaluated their antibacterial potential. For instance, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and found that certain compounds exhibited significant inhibitory activity against various bacterial strains, indicating moderate antibacterial properties, particularly against Gram-negative bacteria (Iqbal et al., 2017). Similarly, Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of acetamide with multifunctional moieties and evaluated their antibacterial and anti-enzymatic potential, indicating promising activity against gram-negative bacterial strains (Nafeesa et al., 2017).

Enzyme Inhibition and Anticancer Potential

The derivatives of the compound have been synthesized and evaluated for their inhibition potential against various enzymes and cancer cell lines. Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, observing significant inhibitory activity (Virk et al., 2018). Similarly, Wang et al. (2015) synthesized derivatives of N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitors, which exhibited remarkable anticancer effects and reduced toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Radiotracer Applications

The compound and its derivatives have been explored as potential PET agents for imaging EGFR, HER2, and HER3 signaling. For example, Wang et al. (2014) synthesized AZD8931 and its derivatives as new potential PET agents, demonstrating the ability of these compounds to be used in imaging applications related to cancer and other diseases (Wang et al., 2014).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-15-6-11-20(28-2)19(13-15)23-21(25)14-17-5-3-4-12-24(17)29(26,27)18-9-7-16(22)8-10-18/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMPMVFUCPMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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